molecular formula C26H22 B14134999 7-Tert-butyl-1-phenylpyrene

7-Tert-butyl-1-phenylpyrene

Cat. No.: B14134999
M. Wt: 334.5 g/mol
InChI Key: DKYHXVMLDCZITL-UHFFFAOYSA-N
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Description

7-Tert-butyl-1-phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. The compound features a pyrene core substituted with a tert-butyl group at the 7-position and a phenyl group at the 1-position. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1-phenylpyrene typically involves the functionalization of pyrene. One common method is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-bromo-7-tert-butylpyrene with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product purity .

Chemical Reactions Analysis

Types of Reactions: 7-Tert-butyl-1-phenylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce various substituted pyrene derivatives .

Scientific Research Applications

7-Tert-butyl-1-phenylpyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-tert-butyl-1-phenylpyrene is primarily related to its electronic and photophysical properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C26H22

Molecular Weight

334.5 g/mol

IUPAC Name

7-tert-butyl-1-phenylpyrene

InChI

InChI=1S/C26H22/c1-26(2,3)21-15-19-10-9-18-11-13-22(17-7-5-4-6-8-17)23-14-12-20(16-21)24(19)25(18)23/h4-16H,1-3H3

InChI Key

DKYHXVMLDCZITL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)C5=CC=CC=C5)C=C2

Origin of Product

United States

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